trans-2-(4-Methylthiophenyl)cyclohexanol
CAS No.:
Cat. No.: VC17957345
Molecular Formula: C13H18OS
Molecular Weight: 222.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18OS |
|---|---|
| Molecular Weight | 222.35 g/mol |
| IUPAC Name | 2-(4-methylsulfanylphenyl)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C13H18OS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3 |
| Standard InChI Key | HRFRNNMJXGCVTP-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=C(C=C1)C2CCCCC2O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure features a cyclohexanol backbone with a trans-configuration between the hydroxyl group at the 2-position and the 4-methylthiophenyl substituent. The methylthiophenyl group introduces a planar aromatic system with a sulfur atom, which influences electronic properties through resonance and inductive effects. The trans arrangement minimizes steric hindrance between the bulky aromatic group and the hydroxyl moiety, favoring a chair conformation for the cyclohexane ring.
Key Structural Features:
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Cyclohexanol Core: A six-membered carbocyclic ring with a hydroxyl group at the 2-position.
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4-Methylthiophenyl Substituent: A phenyl ring substituted with a methylthio (-SMe) group at the para position.
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Stereochemistry: The trans configuration ensures spatial separation between the hydroxyl and aromatic groups, stabilizing the molecule through reduced van der Waals repulsions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol typically involves sequential steps:
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Friedel-Crafts Alkylation: Introduction of the methylthiophenyl group to cyclohexene derivatives.
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Epoxidation and Ring-Opening: Formation of an epoxide intermediate, followed by acid-catalyzed opening to install the hydroxyl group.
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Stereochemical Control: Use of chiral catalysts or resolution techniques to isolate the trans isomer.
Industrial Optimization
Industrial protocols employ continuous flow reactors to enhance reaction efficiency and yield. For example, a two-stage flow system may separate the alkylation and hydroxylation steps, minimizing side reactions. Automated purification systems, such as fractional crystallization or chromatography, ensure high purity (>99%) for pharmaceutical-grade material. Comparative methods from related systems, such as the esterification-driven cis-trans separation of 4-acetamido-cyclohexanol derivatives , highlight the role of recrystallization in isolating stereoisomers.
Table 1: Synthesis Parameters for trans-2-(4-Methylthiophenyl)cyclohexanol
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 60–70% | 85–90% |
| Purification Method | Column Chromatography | Continuous Crystallization |
| Purity | ≥95% | ≥99% |
Physical and Chemical Properties
Table 2: Comparative Physical Properties
The higher melting and boiling points of trans-2-(4-Methylthiophenyl)cyclohexanol relative to its alkyl-substituted analogs arise from stronger intermolecular forces (e.g., π-π stacking of the aromatic ring).
Reactivity and Stability
The hydroxyl group participates in typical alcohol reactions, such as esterification and oxidation, while the methylthiophenyl moiety undergoes electrophilic aromatic substitution. Notably, the sulfur atom can be oxidized to sulfoxide or sulfone derivatives, expanding functionalization possibilities.
Stereochemical Resolution Techniques
Challenges in Isomer Separation
The synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol often yields mixtures of cis and trans isomers. Industrial separations leverage differences in physical properties, such as solubility. For instance, esterification with acetic anhydride—a method validated for 4-acetamido-cyclohexanol —enhances crystallinity, enabling isolation of the trans isomer via recrystallization from toluene or ethyl acetate.
Key Steps in Esterification-Driven Separation:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume